molecular formula C16H14O B14432138 Methanone, phenyl[2-(2-propenyl)phenyl]- CAS No. 76385-35-8

Methanone, phenyl[2-(2-propenyl)phenyl]-

Cat. No.: B14432138
CAS No.: 76385-35-8
M. Wt: 222.28 g/mol
InChI Key: HYTXMZZSNAJVGC-UHFFFAOYSA-N
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Description

Methanone, phenyl[2-(2-propenyl)phenyl]- is an organic compound with a complex structure that includes a methanone group attached to a phenyl ring, which is further substituted with a 2-propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanone, phenyl[2-(2-propenyl)phenyl]- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where a benzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method includes the use of Grignard reagents, where an organomagnesium compound reacts with a carbonyl compound to form the desired product .

Industrial Production Methods

On an industrial scale, the production of methanone, phenyl[2-(2-propenyl)phenyl]- may involve the catalytic isomerization of phenyl propylene oxide or the decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst .

Chemical Reactions Analysis

Types of Reactions

Methanone, phenyl[2-(2-propenyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Methanone, phenyl[2-(2-propenyl)phenyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methanone, phenyl[2-(2-propenyl)phenyl]- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar structure but different functional groups.

    Methanone, (2-methylphenyl)phenyl-: Another related compound with a methyl group instead of a propenyl group.

    Methanone, (2-hydroxyphenyl)phenyl-: A compound with a hydroxyl group on the phenyl ring

Uniqueness

Methanone, phenyl[2-(2-propenyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

76385-35-8

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

phenyl-(2-prop-2-enylphenyl)methanone

InChI

InChI=1S/C16H14O/c1-2-8-13-9-6-7-12-15(13)16(17)14-10-4-3-5-11-14/h2-7,9-12H,1,8H2

InChI Key

HYTXMZZSNAJVGC-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC=C1C(=O)C2=CC=CC=C2

Origin of Product

United States

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